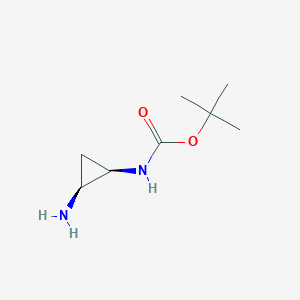

tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHLWTHTPXBYLH-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265988-00-9 | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-aminocyclopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems allows for better control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Relevance

1. Edoxaban Synthesis

One of the most prominent applications of tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate is its role in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana® and is used as an oral anticoagulant . The compound serves as an essential building block in the synthetic pathway leading to Edoxaban, highlighting its importance in developing anticoagulant therapies.

2. Potential CNS Penetration

Research indicates that compounds related to this compound may possess properties that allow them to penetrate the blood-brain barrier. This characteristic is crucial for developing treatments for central nervous system disorders . The ability to modify such compounds could lead to enhanced therapeutic effects against neurological diseases.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound revealed that using triethylamine in a two-step process significantly improved yield from 85% to 93% . This optimization not only enhances efficiency but also reduces the environmental impact associated with reagent use.

Case Study 2: Pharmacological Screening

In a pharmacological screening context, derivatives of this compound were evaluated for their activity against various biological targets. The results indicated promising activity profiles that warrant further investigation into their therapeutic potential .

Comparative Data Table

| Compound | Role | Yield (%) | Application |

|---|---|---|---|

| This compound | Intermediate | 93 | Synthesis of Edoxaban |

| Edoxaban | Anticoagulant | N/A | Treatment of thromboembolic disorders |

| Related derivatives | CNS activity | Varies | Potential treatment for CNS disorders |

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The aminocyclopropyl moiety is particularly important for its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Stereochemical Variants

Stereoisomers of the compound exhibit distinct physicochemical and biological properties:

Implications : The (1R,2S) configuration optimizes interactions with chiral biological targets, whereas (1R,2R) isomers may exhibit reduced activity .

Substituted Cyclopropane Derivatives

Substituents on the cyclopropane ring modulate reactivity and applications:

Key Insight : Phenyl-substituted derivatives (e.g., CAS 630421-48-6) show enhanced anti-LSD1 activity due to aromatic interactions with enzyme pockets , while polar groups like hydroxymethyl improve solubility for aqueous-phase reactions .

Pharmacologically Active Derivatives

Note: Anti-LSD1 derivatives often incorporate aryl groups to enhance binding affinity, but steric hindrance from substituents can reduce synthetic yields .

Biological Activity

tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate moiety , which is linked to a cyclopropyl ring containing an amino group. The specific stereochemistry at the (1R,2S) configuration plays a crucial role in its biological interactions.

Research indicates that this compound interacts with various molecular targets, including:

- Enzymes : It may modulate enzyme activity, influencing metabolic pathways.

- Receptors : Preliminary studies suggest potential binding affinity to receptors in the central nervous system, which could affect neurotransmitter release and uptake.

Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Pharmacological Studies

- Modulation of Biological Pathways : Investigations have shown that the compound can influence several biological pathways through its interactions with specific enzymes and receptors. This modulation could lead to therapeutic effects in various conditions.

- Potential as a Pharmaceutical Intermediate : The compound's unique structure allows it to serve as an intermediate in the synthesis of other biologically active molecules, making it valuable in drug development.

Case Studies

Recent studies have highlighted the following findings:

- Interaction with Enzymes : A study demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes, suggesting its potential as a therapeutic agent for metabolic disorders.

- Neurotransmitter Modulation : Another investigation indicated that the compound could enhance neurotransmitter release in neuronal cultures, pointing towards its possible application in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate | Similar structure with different stereochemistry | Potential differences in reactivity and biological activity |

| Tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | Cyclohexyl instead of cyclopropyl | May influence chemical properties and applications |

| Tert-butyl N-[trans-2-aminocyclopropyl]carbamate hydrochloride | Variation in stereochemistry | Unique binding characteristics due to stereochemical differences |

This comparative analysis underscores the importance of stereochemistry in determining the biological activity of carbamate derivatives.

Synthesis and Stability

The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. Stability studies have shown that the compound remains stable under various conditions, which is crucial for its application in pharmacology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate in academic research?

- Methodological Answer : The synthesis typically involves carbamate protection of the cyclopropylamine core. Key steps include Boc protection of the amine group, cyclopropanation via [2+1] cycloaddition or stereoselective ring-opening of epoxides, and purification via column chromatography. For example, iodolactamization has been employed in related carbamate syntheses to achieve enantioselectivity . tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a structurally analogous compound, is synthesized using similar protocols, highlighting the reproducibility of these methods for stereochemically sensitive intermediates .

Q. How can researchers confirm the stereochemistry of tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate?

- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for unambiguous stereochemical assignment . Complementary techniques include chiral HPLC for enantiomeric excess determination and 2D NMR (e.g., NOESY) to probe spatial proximity of substituents. For instance, hydrogen-bonding patterns observed in similar carbamates (e.g., tert-butyl 5-benzyl-2-(3-chlorophenylamino)carbamate) provide diagnostic NMR signatures for stereochemical validation .

Q. What purification techniques are recommended for isolating tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used for intermediate purification. Recrystallization from ethanol or dichloromethane/hexane mixtures can enhance purity. For structurally related carbamates, such as tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, these methods yield ≥95% purity, as verified by HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate be achieved?

- Methodological Answer : Enantioselectivity is attainable via chiral catalysts (e.g., Jacobsen’s Co-salen complexes for cyclopropanation) or enzymatic resolution. A precedent exists in the synthesis of tert-butyl ((1S,2R,4R)-4-(Boc-amino)-2-(hydroxymethyl)cyclohexyl)carbamate, where iodolactamization was critical for stereochemical control . Computational modeling (DFT) can optimize reaction conditions to favor the (1R,2S) configuration by predicting transition-state energies .

Q. What computational approaches are suitable for studying the stability and reactivity of tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, electrostatic potential surfaces, and reaction pathways. Molecular docking studies are relevant if the compound is an intermediate in bioactive molecules (e.g., LSD1 inhibitors like OG-L002, which shares the (1R,2S)-aminocyclopropyl motif) .

Q. How can researchers resolve contradictions in spectroscopic data for tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, diastereomeric impurities, or tautomerism. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is essential. For example, SHELX refinement of related carbamates resolved ambiguities in hydrogen-bonding networks and crystal packing .

Q. What role does tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate play in pharmaceutical intermediates?

- Methodological Answer : This compound is a key intermediate in synthesizing bioactive molecules. For instance, tert-butyl ((1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl)carbamate is a critical precursor for Edoxaban, a direct oral anticoagulant . Similarly, the (1R,2S)-aminocyclopropyl group is integral to LSD1 inhibitors like OG-L002, highlighting its utility in drug discovery .

Q. What safety protocols are recommended for handling tert-butyl ((1R,2S)-2-aminocyclopropyl)carbamate?

- Methodological Answer : Safety Data Sheets (SDS) for analogous carbamates (e.g., tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate) recommend PPE (gloves, lab coat, goggles), fume hood use, and emergency eye wash stations. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.